molecular formula C13H12F3N3O3S B5604928 2-(3,4-dimethoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(3,4-dimethoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B5604928
M. Wt: 347.31 g/mol
InChI Key: GYYIWCGVWOKOSU-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a phenyl ring substituted with two methoxy groups and an acetamide group linked to a thiadiazole ring with a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the following steps:

  • Preparation of 3,4-Dimethoxyphenylacetic Acid: This can be achieved by the oxidation of 3,4-dimethoxyphenylethanol using oxidizing agents like potassium permanganate or chromic acid.

  • Formation of Acyl Chloride: The carboxylic acid group of 3,4-dimethoxyphenylacetic acid is converted to an acyl chloride using thionyl chloride (SOCl₂).

  • Coupling with Thiadiazole Derivative: The acyl chloride is then reacted with 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine under controlled conditions to form the target compound.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: The nitro group on the thiadiazole ring can be reduced to an amine.

  • Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

  • Reduction: Tin (Sn) and hydrochloric acid (HCl), iron (Fe) and acetic acid (CH₃COOH)

  • Substitution: Various nucleophiles and electrophiles under different reaction conditions

Major Products Formed:

  • Oxidation: Quinones, hydroquinones

  • Reduction: Amines

  • Substitution: Derivatives with different substituents on the phenyl ring

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the trifluoromethyl group and the dimethoxyphenyl group. Similar compounds include:

  • 2-(3,4-Dimethoxyphenyl)ethanol: Lacks the thiadiazole and trifluoromethyl groups.

  • 3,4-Dimethoxyphenylacetic Acid: Similar phenyl group but without the thiadiazole ring.

  • 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine: Lacks the phenyl group.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O3S/c1-21-8-4-3-7(5-9(8)22-2)6-10(20)17-12-19-18-11(23-12)13(14,15)16/h3-5H,6H2,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYIWCGVWOKOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(S2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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